(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzo[d]thiazol-2-yl group is a five-membered aromatic ring with a sulfur and nitrogen atom . The azetidin-1-yl group is a four-membered ring containing a nitrogen atom. The trifluoromethylphenyl group consists of a phenyl ring with a trifluoromethyl (-CF3) substituent .Scientific Research Applications
Microwave-Assisted Synthesis
Compounds with similar structural features have been synthesized using microwave-assisted methods, which offer rapid and efficient pathways to obtain nitrogen and sulfur-containing heterocyclic compounds. These methods are notable for their application in creating pharmacologically active molecules, such as azetidinones and thiazolidinones, which have been screened for antibacterial and antifungal activities against common pathogens like Staphylococcus aureus and Escherichia coli (Mistry & Desai, 2006).
Synthesis and Antimicrobial Screening
New series of compounds incorporating thiazolyl pyrazole and benzoxazole units have been synthesized and characterized, demonstrating the versatility of thiazole derivatives in creating compounds with potential antibacterial properties. These studies highlight the importance of such compounds in the development of new antimicrobial agents (Landage et al., 2019).
Antioxidant Properties
Research has also focused on the in vitro antioxidant properties of new thiazole derivatives, indicating the potential of these compounds in oxidative stress-related therapeutic applications. The synthesized compounds showed potent antioxidant activity, underscoring the importance of structural features in determining biological activities (Jaishree et al., 2012).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit potent inhibitory activity againstMycobacterium tuberculosis . The target of these derivatives is often the enzyme DprE1 , which is crucial for the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
Benzothiazole derivatives are known to interact with their target enzyme, dpre1, inhibiting its function and leading to the disruption of cell wall biosynthesis . This interaction and subsequent inhibition can result in the death of the mycobacterium, thus exhibiting anti-tubercular activity .
Biochemical Pathways
The compound, being a benzothiazole derivative, likely affects the arabinogalactan biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the enzyme DprE1, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall. This disruption can lead to cell lysis and death .
Result of Action
The result of the compound’s action would likely be the inhibition of cell wall biosynthesis in Mycobacterium tuberculosis, leading to cell lysis and death . This is due to the compound’s inhibitory effect on the enzyme DprE1, which plays a crucial role in the production of arabinogalactan, a key component of the mycobacterial cell wall .
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2S/c19-18(20,21)12-7-5-11(6-8-12)16(24)23-9-13(10-23)25-17-22-14-3-1-2-4-15(14)26-17/h1-8,13H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHVRQZZOSYVAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C(F)(F)F)OC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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